molecular formula C9H9BrClNO B6635326 N-(3-bromo-5-methylphenyl)-2-chloroacetamide

N-(3-bromo-5-methylphenyl)-2-chloroacetamide

Cat. No. B6635326
M. Wt: 262.53 g/mol
InChI Key: VJHDXAKAPDJYEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-bromo-5-methylphenyl)-2-chloroacetamide is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is also known as BMCl and is widely used as a reagent in organic synthesis.

Mechanism of Action

The mechanism of action of BMCl is not well understood. However, it is believed that BMCl acts as an electrophilic reagent, which can react with various nucleophiles to form new chemical bonds. BMCl has been shown to react with various amines, alcohols, and thiols, which suggests that it can be used in a wide range of chemical reactions.
Biochemical and physiological effects:
Currently, there is limited information available on the biochemical and physiological effects of BMCl. However, it has been shown to be non-toxic and does not exhibit any significant side effects. Therefore, it has the potential to be used in various biological applications.

Advantages and Limitations for Lab Experiments

BMCl has several advantages for use in lab experiments. It is a versatile reagent that can be used in various chemical reactions. It is also easy to synthesize and is relatively inexpensive. However, there are some limitations associated with the use of BMCl. It is a moisture-sensitive compound, which means that it must be handled carefully to avoid degradation. Additionally, it is not very soluble in water, which can limit its use in certain applications.

Future Directions

There are several future directions for the use of BMCl in scientific research. One potential application is in the synthesis of new heterocyclic compounds with potential therapeutic applications. BMCl can also be used in the synthesis of new materials with unique properties. Additionally, the mechanism of action of BMCl can be further studied to gain a better understanding of its reactivity and potential applications.
Conclusion:
In conclusion, N-(3-bromo-5-methylphenyl)-2-chloroacetamide, also known as BMCl, is a versatile reagent that has found numerous applications in scientific research. It is easy to synthesize and is relatively inexpensive. BMCl has the potential to be used in the synthesis of new heterocyclic compounds with potential therapeutic applications. Additionally, the mechanism of action of BMCl can be further studied to gain a better understanding of its reactivity and potential applications.

Synthesis Methods

The synthesis of BMCl can be achieved through a simple and efficient process. The starting materials required for the synthesis are 3-bromo-5-methylphenylamine and chloroacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine, and the product is obtained in high yield after purification. The synthesis of BMCl is important because it provides access to a versatile reagent that can be used in various chemical reactions.

Scientific Research Applications

BMCl has found numerous applications in scientific research due to its ability to act as a versatile reagent. It is commonly used in the synthesis of various heterocyclic compounds, which have potential applications in the pharmaceutical industry. BMCl has also been used in the synthesis of other important compounds such as 2-chloro-N-(3-bromo-5-methylphenyl)acetamide and 2-chloro-N-(3-bromo-5-methylphenyl)propanamide. These compounds have been studied for their potential therapeutic applications.

properties

IUPAC Name

N-(3-bromo-5-methylphenyl)-2-chloroacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrClNO/c1-6-2-7(10)4-8(3-6)12-9(13)5-11/h2-4H,5H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJHDXAKAPDJYEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)Br)NC(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.53 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-bromo-5-methylphenyl)-2-chloroacetamide

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